

A Comparative Spectroscopic Analysis of Synthesized versus Reference Phenoxyacetic Acid

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Compound of Interest

Compound Name: *Phenoxyacetic Acid*

Cat. No.: *B089392*

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This guide provides a detailed comparison of the spectroscopic data for synthesized **phenoxyacetic acid** against a reference standard. The objective is to verify the identity and purity of the synthesized compound, a critical step in research and drug development. The comparison focuses on proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy.

Data Summary

The following tables summarize the key spectroscopic data obtained for both the reference and synthesized samples of **phenoxyacetic acid**.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Assignment	Reference Sample Chemical Shift (δ , ppm)	Synthesized Sample Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.5 (broad s)	10.6 (broad s)	Singlet (broad)	1H
Aromatic (ortho-H)	6.95 (d)	6.94 (d)	Doublet	2H
Aromatic (para-H)	7.04 (t)	7.03 (t)	Triplet	1H
Aromatic (meta-H)	7.36 (t)	7.35 (t)	Triplet	2H
Methylene (-CH ₂ -)	4.70 (s)	4.69 (s)	Singlet	2H

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Assignment	Reference Sample Chemical Shift (δ , ppm)	Synthesized Sample Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	174.5	174.4
Aromatic (C-O)	157.6	157.6
Aromatic (meta-C)	129.5	129.5
Aromatic (para-C)	121.9	121.8
Aromatic (ortho-C)	114.8	114.8
Methylene (-CH ₂ -)	65.2	65.2

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Functional Group	Reference Sample Absorption (cm ⁻¹)	Synthesized Sample Absorption (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	3310-2550	Broad
C=O (Carboxylic Acid)	1725	1723	Strong
C-O (Ether)	1240	1242	Strong
C-H (Aromatic)	3100-3000	3095-3005	Medium
C=C (Aromatic)	1600, 1490	1598, 1492	Medium-Strong

Experimental Protocols

2.1 Synthesis of Phenoxyacetic Acid

Phenoxyacetic acid was synthesized via the Williamson ether synthesis.^{[1][2]} In a round-bottom flask, phenol (2.0 g, 21.2 mmol) was dissolved in an aqueous solution of sodium hydroxide (1.7 g, 42.5 mmol in 10 mL of water). To this solution, chloroacetic acid (2.0 g, 21.2 mmol) was added. The mixture was heated under reflux for 2 hours. After cooling to room temperature, the solution was acidified with concentrated hydrochloric acid until a white precipitate formed. The solid product was collected by vacuum filtration, washed with cold water, and recrystallized from hot water to yield pure **phenoxyacetic acid**.

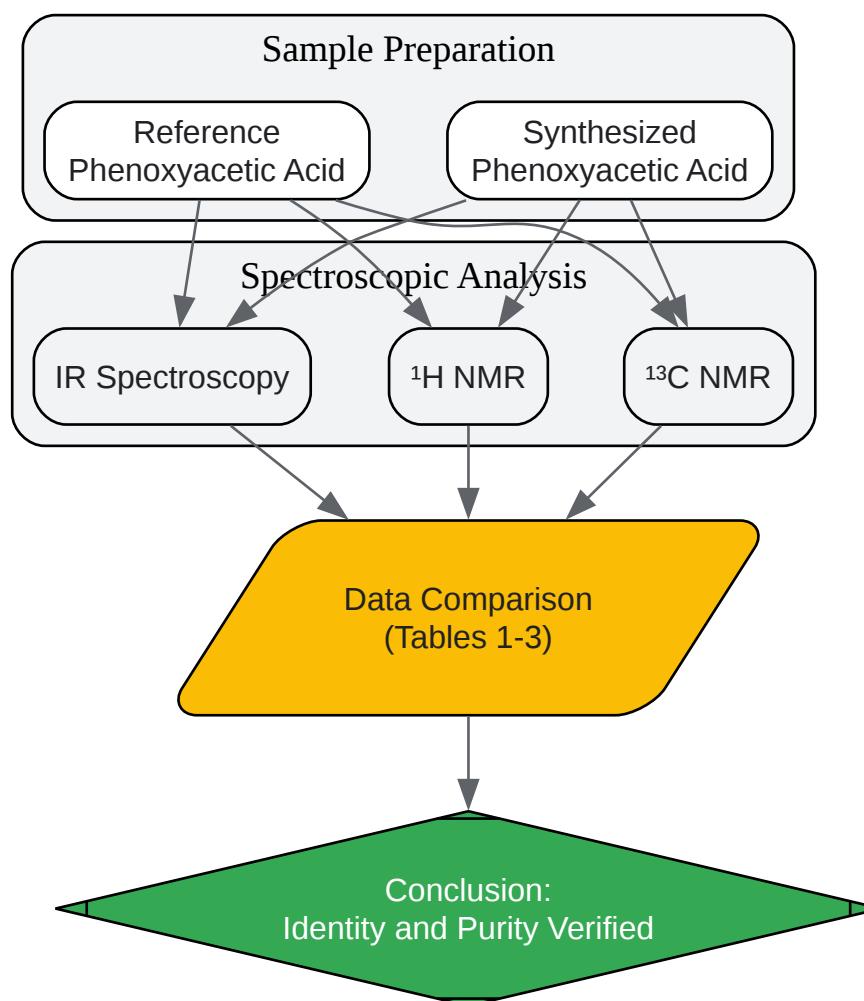
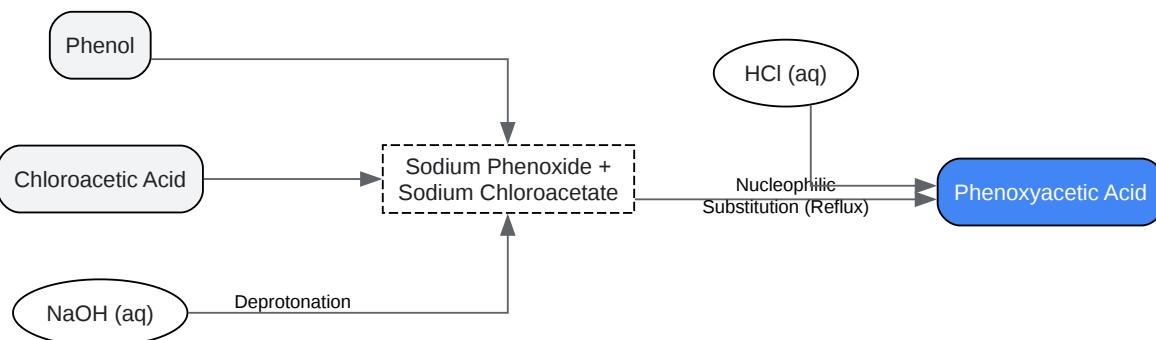
2.2 Spectroscopic Analysis

- ¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DMX-500 spectrometer operating at 500 MHz and 125 MHz, respectively.^[3] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra were obtained using a Perkin-Elmer Spectrum BX-series FT-IR spectrometer. The samples were analyzed as KBr pellets.

Visualizations

3.1 Synthesis Pathway

The following diagram illustrates the chemical synthesis of **phenoxyacetic acid** from phenol and chloroacetic acid.



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